2-(4-Nitrobenzyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

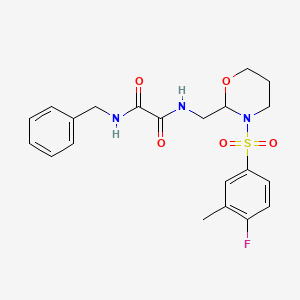

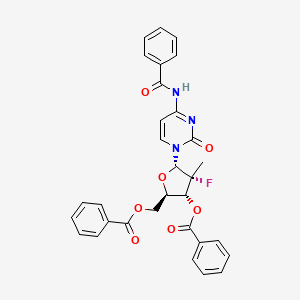

“2-(4-Nitrobenzyl)aniline” is a chemical compound with the molecular formula C13H12N2O2 . It is a yellow solid with a molecular weight of 228.25 .

Synthesis Analysis

The synthesis of anilines, such as “2-(4-Nitrobenzyl)aniline”, can involve several methods . One common method is the nitration-reduction pathway, where a benzene ring undergoes nitration to form a nitrobenzene, which is then reduced to form an aniline . Another method involves the use of light and two transition-metal catalysts .

Molecular Structure Analysis

The molecular structure of “2-(4-Nitrobenzyl)aniline” consists of a benzene ring with a nitro group (NO2) and a benzyl group (C6H5CH2) attached to it . The benzyl group is further substituted with an aniline group (NH2) .

Chemical Reactions Analysis

Anilines, including “2-(4-Nitrobenzyl)aniline”, can undergo a variety of reactions . These include reactions with alkyl halides to form secondary or tertiary amines or quaternary ammonium salts , and reactions with halogens . Anilines can also undergo aromatic substitutions, where a halogen atom is displaced by an amine in the presence of a base or a catalyst .

Physical And Chemical Properties Analysis

“2-(4-Nitrobenzyl)aniline” is a yellow solid with a molecular weight of 228.25 . It is slightly soluble in water and more soluble in chemicals such as alcohol and ether . It tends to darken when exposed to air and light .

Scientific Research Applications

Photocatalytic Conversion

2-(4-Nitrobenzyl)aniline can be used in the photocatalytic conversion of nitrobenzene to aniline . This process involves the use of commercial TiO2 (P25) and a photocatalytic aerogel, based on P25 embedded in syndiotactic polystyrene (sPS) aerogel (sPS/P25 aerogel) as photocatalysts . This method could potentially be scaled up for effective production of aniline from nitrobenzene using mild reaction conditions .

Synthesis of Anilines

2-(4-Nitrobenzyl)aniline can be used in the synthesis of anilines . Anilines are important intermediates in the manufacture of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .

Tagging Agent for Free Amino Groups in Proteins

1-Fluoro-2,4-dinitrobenzene, a derivative of 2-(4-Nitrobenzyl)aniline, reacts with amines at room temperature and is used as a ‘tagging agent’ for free amino groups in proteins .

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

2-(4-Nitrobenzyl)aniline can be used in gene-directed enzyme prodrug therapy (GDEPT), a more selective cancer treatment . Prodrugs activated by nitroreductase are mainly 2,4-dinitrobenzamides and 4-nitrobenzylcarbamates .

Chemical Research and Development

2-(4-Nitrobenzyl)aniline is used in chemical research and development . It is used as a reagent in the synthesis of various chemical compounds .

Environmental Pollution Control

2-(4-Nitrobenzyl)aniline can be used in environmental pollution control . The photocatalytic conversion of nitrobenzene to aniline can help in the degradation of nitroaromatic compounds, which are major environmental pollutants .

Safety and Hazards

Future Directions

The future directions for “2-(4-Nitrobenzyl)aniline” and similar compounds involve finding versatile ways to synthesize anilines from abundant chemicals . This is due to their high commercial value and wide range of applications in the production of pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers .

Mechanism of Action

Target of Action

Similar compounds such as nitrobenzene and its derivatives are known to interact with various biological targets, including enzymes and proteins .

Mode of Action

The mode of action of 2-(4-Nitrobenzyl)aniline involves a series of chemical reactions. The compound is likely to undergo reduction reactions, similar to other nitroaromatic compounds . This process involves the conversion of the nitro group to an amine group, which can further interact with its targets .

Biochemical Pathways

For instance, they can disrupt the normal functioning of enzymes and proteins, leading to altered cellular processes .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the physiological conditions of the body .

Result of Action

The reduction of the nitro group to an amine group can lead to various changes at the molecular level, potentially affecting cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Nitrobenzyl)aniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with its targets .

properties

IUPAC Name |

2-[(4-nitrophenyl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-13-4-2-1-3-11(13)9-10-5-7-12(8-6-10)15(16)17/h1-8H,9,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLDJACFNUNPBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide](/img/structure/B2707521.png)

![7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2707522.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2707525.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2707527.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2707528.png)

![1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2707533.png)

![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2707539.png)